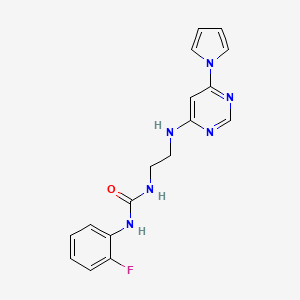

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c18-13-5-1-2-6-14(13)23-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-3-4-10-24/h1-6,9-12H,7-8H2,(H,19,21,22)(H2,20,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBSHKXARQNDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrimidine ring, a pyrrole moiety, and a fluorophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Research indicates that compounds with similar structures often exhibit diverse biological activities including:

- Inhibition of Enzymes : Many pyrimidine derivatives act as inhibitors for various enzymes like cyclooxygenase (COX) and p38 MAPK, which are involved in inflammatory processes.

- Anticancer Activity : Some studies suggest that modifications in the urea and pyrimidine moieties can enhance selectivity towards cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Biological Activity Overview

1. Anticancer Activity

A study evaluated the anticancer potential of similar pyrimidine-based compounds. The results demonstrated that certain derivatives inhibited the growth of various cancer cell lines (e.g., MCF-7, HeLa). The compound under investigation showed IC50 values in the low micromolar range, indicating significant activity against cancer cells.

2. Anti-inflammatory Effects

In vitro assays showed that the compound effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases such as arthritis and other conditions involving chronic inflammation.

3. Antimicrobial Properties

The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, suggesting it may serve as a lead for further development in antimicrobial therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Pyrrole Substitution : Variations in the substitution pattern on the pyrrole ring can enhance or diminish biological activity.

- Fluorine Atom Positioning : The position of the fluorine atom on the phenyl ring affects lipophilicity and receptor binding affinity, impacting overall efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : The compound has demonstrated potential as an anticancer agent by inhibiting specific enzymes involved in cancer pathways. For instance, it may target kinases that are crucial for tumor growth and proliferation. Studies have shown that compounds with similar structures exhibit significant inhibitory activity against cancer cell lines, suggesting that this compound could be developed as a therapeutic agent for cancer treatment.

Antimicrobial Properties : Research indicates that derivatives of urea compounds can possess antibacterial and antifungal properties. For example, related compounds have been evaluated against various pathogens, showing moderate to high efficacy. The unique structural features of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea may enhance its interaction with microbial targets, providing a basis for further investigation into its antimicrobial potential.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

- Cancer Research : A study demonstrated that a related pyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest.

- Antibacterial Activity : In vitro testing showed that compounds structurally similar to this compound had minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several urea-containing pyrimidine derivatives reported in the literature:

Key Observations :

Substituent Effects on Activity :

- The 2-fluorophenyl group in the target compound mirrors the 2-fluoro-4-(pyrrolopyrimidinyl)phenyl substituent in SR10905, which exhibits the lowest IC₅₀ (15 nM) among the SR series . This suggests that fluorine at the ortho position enhances target engagement, possibly by reducing steric hindrance or improving hydrophobic interactions.

- In contrast, SR10847 (4-chlorophenyl) and SR10854 (4-methoxyphenyl) show slightly reduced potency (21–27 nM), highlighting the importance of substituent positioning and electronic properties .

Role of the Urea Linker :

- The ethylurea bridge in the target compound is structurally analogous to those in the SR series and BG15420 (), which are critical for forming hydrogen bonds with kinase ATP-binding pockets .

Pyrrole/Pyrimidine Synergy :

- The pyrrole substituent on the pyrimidine core in the target compound is reminiscent of the 5-methylpyrrolo[2,3-d]pyrimidinyl group in the SR series, which contributes to high-affinity LIMK1 binding .

Q & A

Q. What synthetic routes are recommended for preparing 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea, and how can reaction efficiency be optimized?

Methodological Answer:

- Step 1: Start with a pyrimidine core functionalization. React 6-chloropyrimidin-4-amine with 1H-pyrrole under Buchwald-Hartwig amination conditions (Pd catalysis, ligand, base) to install the pyrrole moiety.

- Step 2: Perform nucleophilic substitution on the resulting intermediate with ethylenediamine to introduce the ethylamino linker.

- Step 3: React the amine-terminated intermediate with 2-fluorophenyl isocyanate to form the urea backbone.

- Optimization: Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for yield and purity .

- Characterization: Confirm intermediates via -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS for molecular ion verification .

Q. How should researchers validate the structural integrity of this compound, particularly the urea linkage and fluorophenyl group?

Methodological Answer:

- FT-IR: Look for urea carbonyl stretching at ~1640–1680 cm and N-H bending at ~1540 cm.

- -NMR: Identify the urea NH protons as broad singlets (~δ 6.5–7.5 ppm) and aromatic protons from the 2-fluorophenyl group (δ 7.1–7.8 ppm, split due to fluorine coupling).

- -NMR: A singlet at ~-115 ppm confirms the ortho-fluorine substituent .

- X-ray Crystallography: Resolve ambiguities in regiochemistry or tautomerism (if crystalline material is obtainable) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinase enzymes), and what experimental validation is required?

Methodological Answer:

- Step 1: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the target kinase (e.g., EGFR). Focus on hydrogen bonding between the urea group and kinase backbone (e.g., Met793).

- Step 2: Conduct MD simulations (GROMACS) to assess binding stability over 100 ns. Calculate binding free energy via MM-PBSA.

- Validation: Compare computational results with SPR (surface plasmon resonance) binding assays (KD values) and enzymatic inhibition IC measurements. Resolve discrepancies by revisiting protonation states or solvation effects in simulations .

Q. How should researchers address contradictory data in solubility and stability studies across different pH conditions?

Methodological Answer:

- Experimental Design:

- Test solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) using shake-flask method with HPLC quantification.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.

- Data Reconciliation:

Q. What strategies are effective for resolving conflicting bioactivity results between in vitro and in vivo models?

Methodological Answer:

- Step 1: Verify in vitro assay conditions (e.g., serum protein binding may reduce free drug concentration). Use equilibrium dialysis to measure protein binding.

- Step 2: Perform pharmacokinetic (PK) studies in rodents: Calculate AUC, C, and half-life. Compare with in vitro metabolic stability (e.g., microsomal t).

- Step 3: Apply PBPK modeling (GastroPlus) to extrapolate in vitro-in vivo correlations (IVIVC). Adjust for species-specific differences in CYP450 metabolism .

Data Contradiction Analysis

Q. How can researchers interpret divergent cytotoxicity results in cell lines with varying expression levels of target proteins?

Methodological Answer:

- Hypothesis Testing:

- Use siRNA knockdown or CRISPR-Cas9 to silence the target protein in resistant cell lines. Re-test cytotoxicity to confirm target dependency.

- Perform Western blotting to correlate protein expression with IC values.

- Statistical Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.